molecular formula C14H30N4Sn B3050774 2-Methyl-5-(tributylstannyl)-2H-tetrazole CAS No. 285995-11-1

2-Methyl-5-(tributylstannyl)-2H-tetrazole

Cat. No.: B3050774
CAS No.: 285995-11-1
M. Wt: 373.1 g/mol
InChI Key: SIPBTBKIHBJNLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-(tributylstannyl)-2H-tetrazole is a chemical compound that belongs to the class of organotin compounds It features a tetrazole ring substituted with a methyl group and a tributylstannyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(tributylstannyl)-2H-tetrazole typically involves the reaction of 2-methyl-2H-tetrazole with tributyltin chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-Methyl-2H-tetrazole+Tributyltin chlorideThis compound\text{2-Methyl-2H-tetrazole} + \text{Tributyltin chloride} \rightarrow \text{this compound} 2-Methyl-2H-tetrazole+Tributyltin chloride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: The tributylstannyl group in this compound can undergo substitution reactions with various electrophiles, leading to the formation of new carbon-tin bonds.

    Oxidation Reactions: The compound can be oxidized to form organotin oxides or other oxidized derivatives.

    Coupling Reactions: It is commonly used in Stille coupling reactions, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Electrophiles such as alkyl halides or acyl chlorides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts, organic halides, and bases such as triethylamine.

Major Products:

    Substitution Reactions: Substituted tetrazoles.

    Oxidation Reactions: Oxidized organotin compounds.

    Coupling Reactions: Coupled organic products with new carbon-carbon bonds.

Scientific Research Applications

2-Methyl-5-(tributylstannyl)-2H-tetrazole has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Material Science: The compound is explored for its potential in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

    Medicinal Chemistry: Research is ongoing to investigate its potential as a precursor for bioactive compounds with therapeutic applications.

    Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(tributylstannyl)-2H-tetrazole in chemical reactions involves the activation of the tin-carbon bond, which facilitates the transfer of the tributylstannyl group to other molecules. In coupling reactions, the palladium catalyst coordinates with the tin atom, enabling the formation of new carbon-carbon bonds through a series of oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

  • 2-Methyl-5-(tributylstannyl)pyridine
  • 5-Methyl-2-(tributylstannyl)pyridine
  • 2-Methyl-4-(tributylstannyl)pyridine
  • 4-Methyl-3-(tributylstannyl)pyridine

Comparison: 2-Methyl-5-(tributylstannyl)-2H-tetrazole is unique due to its tetrazole ring, which imparts distinct chemical properties compared to pyridine-based organotin compounds. The tetrazole ring offers different electronic and steric characteristics, influencing its reactivity and applications in synthesis and material science. While pyridine-based compounds are also valuable in organic synthesis, the tetrazole derivative provides an alternative with potentially enhanced reactivity and selectivity in certain reactions.

Properties

IUPAC Name

tributyl-(2-methyltetrazol-5-yl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C2H3N4.Sn/c3*1-3-4-2;1-6-4-2-3-5-6;/h3*1,3-4H2,2H3;1H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPBTBKIHBJNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NN(N=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30N4Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626628
Record name 2-Methyl-5-(tributylstannyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285995-11-1
Record name 2-Methyl-5-(tributylstannyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-5-(tributylstannyl)-2H-1,2,3,4-tetrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-(tributylstannyl)-2H-tetrazole
Reactant of Route 2
2-Methyl-5-(tributylstannyl)-2H-tetrazole
Reactant of Route 3
2-Methyl-5-(tributylstannyl)-2H-tetrazole
Reactant of Route 4
2-Methyl-5-(tributylstannyl)-2H-tetrazole
Reactant of Route 5
2-Methyl-5-(tributylstannyl)-2H-tetrazole
Reactant of Route 6
2-Methyl-5-(tributylstannyl)-2H-tetrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.